L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-
Description
Structure
3D Structure
Properties
CAS No. |
654054-56-5 |
|---|---|
Molecular Formula |
C22H31N5O5S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
KBIRQRMIAKBVLG-DKIMLUQUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
SPPS remains the gold standard for synthesizing peptides with sequences up to 50 residues. For Val-Cys-Trp-Cys, 2-chlorotrityl chloride resin or Wang resin is preferred due to their compatibility with acid-labile protecting groups. The C-terminal cysteine is anchored first, typically using Fmoc-Cys(Thp)-OH (tetrahydropyranyl protection) to minimize racemization during coupling.
| Resin Type | Loading Capacity | Compatibility |
|---|---|---|
| 2-Chlorotrityl | 0.5–1.2 mmol/g | Acid-sensitive |
| Wang | 0.3–0.7 mmol/g | Fmoc chemistry |
Sequential Coupling and Deprotection
The synthesis proceeds via iterative Fmoc deprotection (20% piperidine in DMF) and coupling steps:
- Fmoc-Cys(Thp)-OH → anchored to resin.
- Fmoc-Trp-OH → coupled using HATU/DIPEA (1:4 molar ratio).
- Fmoc-Cys(Thp)-OH → repeated coupling to ensure >99% efficiency.
- Fmoc-Val-OH → final N-terminal residue.
Racemization at cysteine residues is mitigated by using Fmoc-Cys(Thp)-OH , which exhibits 0.74% racemization compared to 3.3% for Trt-protected cysteine.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with a cleavage cocktail containing:
EDT acts as a scavenger to prevent cysteine oxidation, while TIS quenches reactive intermediates. Cleavage is completed in 2–4 hours at room temperature, yielding the crude peptide with free thiols.
Solution-Phase Synthesis
Fragment Condensation
For smaller-scale synthesis, solution-phase methods involve coupling pre-formed dipeptides:
- Val-Cys and Trp-Cys fragments are synthesized separately.
- Activation of the C-terminal carboxyl group using HOBt/EDCI or HATU enables fragment ligation.
| Coupling Agent | Efficiency | Side Reactions |
|---|---|---|
| HATU | >95% | Low racemization |
| EDCI/HOBt | 85–90% | Moderate epimerization |
Challenges in Solution-Phase
- Solubility Issues : Tryptophan’s indole ring necessitates polar aprotic solvents (e.g., DMF or DMSO).
- Purification Complexity : Intermediate fragments require HPLC purification, increasing time and cost.
Enzymatic and Non-Ribosomal Synthesis
Feasibility of Enzymatic Methods
Current NRPS systems lack modules for tryptophan incorporation, making this approach speculative. However, advances in synthetic biology may enable custom NRPS design for non-natural peptides.
Optimization and Characterization
Racemization Control
Purification and Analysis
- HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) resolve the target peptide from deletion sequences.
- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical: 509.6 g/mol).
- NMR : 1H NMR verifies stereochemistry and disulfide-free structure.
Research Findings and Innovations
Key Advancements
Comparative Data
| Method | Yield | Purity | Time |
|---|---|---|---|
| SPPS | 60–75% | >95% | 3–5 days |
| Solution-Phase | 40–50% | 80–90% | 7–10 days |
| Enzymatic | N/A | N/A | N/A |
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.
Substitution: Site-directed mutagenesis using PCR or chemical modification using specific reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemical Structure and Synthesis
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- consists of the amino acids L-valine, L-cysteine (appearing twice), and L-tryptophan. The molecular formula and average mass are approximately 509.64 g/mol. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:
- Activation of Amino Acids : Using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts to form active esters.
- Coupling Reaction : The activated amino acid is coupled to the resin-bound peptide.
- Deprotection : Removal of protecting groups using trifluoroacetic acid (TFA).
- Cleavage from Resin : The completed peptide is cleaved from the resin using strong acids like TFA or hydrofluoric acid (HF) .
Biological Activities
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- exhibits various biological activities due to its structural components:
- Antioxidant Properties : The presence of cysteine allows for the formation of disulfide bonds, contributing to its antioxidant capacity.
- Neuroprotective Effects : Tryptophan's role as a precursor to serotonin may provide neuroprotective benefits .
- Modulation of Protein Interactions : The compound is investigated for its role in protein-protein interactions and cellular signaling pathways .
Scientific Research Applications
The applications of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- span several fields:
Chemistry
- Model Compound : Used to study peptide synthesis and folding mechanisms.
- Peptide Modification Studies : Serves as a model for exploring modifications in peptide chemistry .
Biology
- Cellular Signaling : Investigated for its role in modulating cellular signaling pathways.
- Protein Interactions : Explored for its involvement in protein-protein interactions that are crucial for cellular functions .
Medicine
- Therapeutic Potential : Its ability to form stable structures makes it a candidate for drug development targeting specific receptors or enzymes.
- Nutritional Supplementation : As an essential amino acid, valine plays a significant role in muscle growth and tissue repair .
Industry
- Biochemical Assays : Utilized in various biochemical assays due to its unique properties.
- Peptide-Based Materials : Employed in the production of peptide-based drugs and biomaterials .
Case Studies
-
Antioxidant Activity Assessment :
A study demonstrated that peptides containing cysteine exhibited significant antioxidant activity through disulfide bond formation, which can protect cells from oxidative stress. -
Neuroprotective Study :
Research indicated that tryptophan-rich peptides could enhance serotonin levels, potentially offering therapeutic benefits for mood disorders. -
Peptide Synthesis Optimization :
Investigations into optimizing SPPS methods have shown improved yields and purity of synthesized L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-, facilitating its use in research applications.
Mechanism of Action
The mechanism of action of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and disulfide bond formation. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Branched-Chain Amino Acids (BCAAs): L-Valine vs. L-Leucine and L-Isoleucine
BCAAs share structural similarities but exhibit distinct functional roles:
Key Insight : L-Valine uniquely contributes to innate immunity, while L-isoleucine is critical for hypoxia adaptation in yak milk .
Cysteine-Containing Peptides
(i) ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine)
- Structure: Tripeptide with D-valine and L-α-aminoadipate .
- Function : Precursor for β-lactam antibiotics (e.g., penicillin).
- Enzyme Specificity: ACV synthetase tolerates valine modifications but requires strict L-cysteine and L-α-aminoadipate .
(ii) Longer Cysteine-Rich Peptides
- Example : L-Valine, L-a-aspartyl-3-mercapto-L-valyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-L-cysteinyl- (CAS 251293-28-4) .
- Structure : Extended peptide with disulfide bonds and aromatic residues.
Comparison :
- L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- shares disulfide stability with ACV but lacks D-amino acids, limiting antibiotic precursor activity.
- Longer peptides (e.g., CAS 251293-28-4) may have enhanced target specificity due to additional residues.
Role in Infection Response
L-Valine exhibits anti-infective properties distinct from other metabolites:
- Biomarker Potential: Elevated L-valine levels correlate with survival in Klebsiella pneumoniae infections (17 μM in survivors vs. 5 μM in non-survivors) .
- Mechanism: Enhances macrophage phagocytosis via PI3K/Akt1 and NO pathways, unlike L-leucine or L-threonic acid .
Metabolic Pathways
Insight : L-Valine’s role in pantothenate metabolism distinguishes it from peptide derivatives like ACV, which are pathway-specific precursors .
Biological Activity
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is a complex peptide composed of four amino acids: L-valine, L-cysteine, and L-tryptophan, with cysteine appearing twice in its structure. This unique composition imparts a variety of biological activities that are significant in both medicinal chemistry and nutrition.
Chemical Structure and Properties
The molecular formula of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is approximately 509.64 g/mol. Its structure allows for various chemical reactivities, including:
- Formation and cleavage of peptide bonds : This is essential for its biological functions.
- Hydrolysis in aqueous solutions : This can lead to the release of its constituent amino acids, which are crucial for metabolic processes.
- Redox reactions : The sulfur atoms in cysteine residues enable the formation of disulfide bonds under oxidative conditions, enhancing the stability and functionality of the peptide.
Biological Activities
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- exhibits several notable biological activities:
- Antioxidant Properties : The presence of cysteine enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Neuroprotective Effects : Tryptophan's role as a precursor to serotonin suggests potential benefits in mood regulation and cognitive function.
- Antimicrobial Activity : Peptide conjugates containing valine and cysteine have shown promising results against various microbial strains .
Research Findings
Recent studies have highlighted the multifaceted roles of this peptide in various biological contexts:
- Case Study on Antimicrobial Activity : A study evaluated peptide conjugates for their efficacy against different strains of bacteria and fungi. The results indicated that compounds with valine and cysteine exhibited significant antimicrobial properties, with inhibition zones ranging from 9 to 20 mm against tested pathogens .
- Neuroprotective Mechanisms : Research indicates that the combination of tryptophan with cysteine enhances neuroprotective mechanisms through modulation of serotonin pathways. This has implications for treating mood disorders and neurodegenerative diseases.
Comparative Analysis
The following table summarizes the structural comparisons between L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Cysteinyl-L-valine | C₈H₁₃N₃O₄S | Contains only one valine and one cysteine residue. |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | Single amino acid; precursor to serotonin. |
| N-[N-(N-L-glutaminyl-L-cysteinyl)-L-tryptophyl] | Complex structure incorporating glutamine | Enhanced biological activity due to additional amino acid. |
Applications
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- finds applications across various fields:
- Nutrition : As an essential amino acid, it is crucial for protein synthesis in animals.
- Pharmaceuticals : Its antioxidant and neuroprotective properties make it a candidate for developing therapeutic agents against oxidative stress-related diseases.
- Cosmetics : The antioxidant properties lend potential use in skincare formulations aimed at reducing oxidative damage to skin cells.
Q & A
Q. What validated analytical methods are recommended for quantifying L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- in biological matrices?
Answer:
- Reversed-phase HPLC : Use a C18 column (e.g., 4.6 × 150 mm, 3.5 µm) with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Monitor at 214 nm for peptide bonds and 280 nm for tryptophan residues .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive mode with a Q-TOF mass analyzer for accurate mass determination. Use collision-induced dissociation (CID) to confirm sequence integrity .
- Amino Acid Analysis : Hydrolyze the peptide (6 M HCl, 110°C, 24 h) and quantify L-Valine via ion-exchange chromatography with post-column ninhydrin derivatization .
Q. How to design stability studies for L-Valine-containing peptides under physiological conditions?
Answer:
- Buffer Systems : Incubate the peptide in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours.
- Stability-Indicating Assays : Use HPLC with photodiode array detection to monitor degradation products (e.g., oxidized tryptophan or cystine bridges). Validate method specificity via forced degradation (e.g., H₂O₂ for oxidation) .
- Kinetic Analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics and assess Arrhenius plots for temperature-dependent stability .
Q. What is the role of L-Valine’s branched-chain structure in peptide conformational stability?
Answer:
- Hydrophobic Packing : L-Valine’s isopropyl side chain enhances hydrophobic interactions in α-helices and β-sheets, stabilizing tertiary structures. Circular dichroism (CD) spectroscopy can confirm secondary structure retention under varying pH/temperature .
- Mutagenesis Studies : Replace L-Valine with alanine (smaller side chain) or leucine (bulkier) to assess structural impacts via X-ray crystallography or NMR .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity data for L-Valine-containing peptides?
Answer:
- Standardized Assays : Replicate studies using identical peptide batches (≥95% purity by HPLC) and cell lines (e.g., Caco-2 for bioavailability). Control for variables like serum concentration in cell culture .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, adjusting for publication bias and assay heterogeneity .
Q. What advanced techniques characterize disulfide bond formation in L-cysteinyl-L-tryptophyl-L-cysteinyl- peptides?
Answer:
- NMR Spectroscopy : Use ¹³C-¹H HSQC to identify cysteine S-S coupling constants. Assign disulfide connectivity via NOESY cross-peaks in D₂O .
- X-Ray Crystallography : Resolve crystal structures at <2.0 Å resolution to visualize bond angles (104–112°) and dihedral conformations .
- Reduction-Alkylation Assay : Treat peptides with dithiothreitol (DTT) and iodoacetamide, then compare MALDI-TOF mass spectra pre/post reduction .
Q. How to ensure enantiomeric purity of L-Valine in synthetic peptides?
Answer:
- Chiral HPLC : Use a Chirobiotic T column (250 × 4.6 mm) with isocratic elution (methanol:0.1% ammonium acetate = 70:30). Compare retention times to D-Valine standards .
- Enzymatic Assays : Incubate with L-amino acid oxidase; absence of H₂O₂ generation (via horseradish peroxidase/ABTS) confirms no D-Valine contamination .
Q. What metabolic pathways involve L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- in hepatic models?
Answer:
- Isotope Tracing : Use ¹³C-labeled L-Valine in HepG2 cells. Analyze metabolites via LC-MS to track incorporation into glutathione (via cysteinyl residues) or ketone bodies .
- Knockout Models : CRISPR-Cas9 deletion of branched-chain aminotransferase (BCAT) to assess peptide catabolism via Western blot or qPCR .
Data Contradiction Analysis
Q. Conflicting reports on L-Valine’s role in neurotransmitter synthesis: How to reconcile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
